molecular formula C9H13ClN2S B2518217 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperidine CAS No. 339104-71-1

1-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperidine

Cat. No.: B2518217
CAS No.: 339104-71-1
M. Wt: 216.73
InChI Key: QDFNRYQWJPYGOX-UHFFFAOYSA-N
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Description

1-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperidine is a chemical compound with the molecular formula C9H13ClN2S. It is a member of the thiazole family, which is known for its diverse biological activities. This compound is used in various scientific research applications due to its unique chemical structure and properties.

Scientific Research Applications

1-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperidine is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Used in the production of agrochemicals and pharmaceuticals.

Safety and Hazards

This compound is classified under the GHS07 hazard class. It has the signal word “Warning” and the hazard statements H302+H312+H332;H315;H319;H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and eye irritation and may cause respiratory irritation .

Future Directions

While specific future directions for 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperidine are not available in the retrieved data, thiazole derivatives, in general, are a focus of ongoing research due to their diverse biological activities . They are being explored for potential applications in the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperidine typically involves the reaction of 2-chloro-1,3-thiazole with piperidine under controlled conditions. The reaction is carried out in a suitable solvent, such as chloroform or dichloromethane, at a temperature range of 30-40°C. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and solvent composition to ensure high yield and purity of the product. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

1-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperidine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(piperidin-1-yl)methyl-1,3-thiazole
  • 1-[(2-Chloro-5-thiazolyl)methyl]-3-(3,5-dichlorophenyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidinium inner salt
  • N-(6-chlorobenzo[d]thiazol-2-yl)-1,3-thiazole

Uniqueness

1-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperidine is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity.

Properties

IUPAC Name

2-chloro-5-(piperidin-1-ylmethyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2S/c10-9-11-6-8(13-9)7-12-4-2-1-3-5-12/h6H,1-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDFNRYQWJPYGOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CN=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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